molecular formula C7H15NO2 B1525565 4-(2-Aminoethyl)oxan-4-ol CAS No. 910448-68-9

4-(2-Aminoethyl)oxan-4-ol

Cat. No.: B1525565
CAS No.: 910448-68-9
M. Wt: 145.2 g/mol
InChI Key: IYKVXTZNJZUMTR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)oxan-4-ol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of oxane, featuring an aminoethyl group attached to the fourth carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate to form 2-cyano-2-(tetrahydro-4-pyranyl)methyl acetate. This intermediate is then subjected to ester hydrolysis to yield (tetrahydro-4-pyranyl)acetonitrile, which is subsequently hydrogenated to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives such as aldehydes and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Aminoethyl)oxan-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)oxan-4-ol is unique due to its specific oxane ring structure combined with an aminoethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-1-7(9)2-5-10-6-3-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVXTZNJZUMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)oxan-4-ol
Reactant of Route 2
4-(2-Aminoethyl)oxan-4-ol
Reactant of Route 3
4-(2-Aminoethyl)oxan-4-ol
Reactant of Route 4
4-(2-Aminoethyl)oxan-4-ol
Reactant of Route 5
4-(2-Aminoethyl)oxan-4-ol
Reactant of Route 6
4-(2-Aminoethyl)oxan-4-ol

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